molecular formula C16H16O2 B11828624 (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol CAS No. 828933-86-4

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol

Cat. No.: B11828624
CAS No.: 828933-86-4
M. Wt: 240.30 g/mol
InChI Key: JGRSOLBFAHJDTL-JBZHPUCOSA-N
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Description

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylacetaldehyde and 6-methyl-2H-pyran-2-one as starting materials. The reaction proceeds through a series of steps including aldol condensation, cyclization, and reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one
  • (4S,6R)-4-methyl-6-pentyltetrahydro-2H-pyran-2-one
  • rel-1S,2S-epoxy-4R-furan-ogermacra-10(15)-en-6-one

Uniqueness

What sets (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol apart from similar compounds is its unique chiral structure and the specific functional groups it possesses. These characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

828933-86-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4R)-6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol

InChI

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1

InChI Key

JGRSOLBFAHJDTL-JBZHPUCOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(C[C@@H]2C3=CC=CC=C3)O

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O

Origin of Product

United States

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